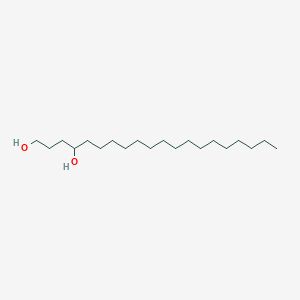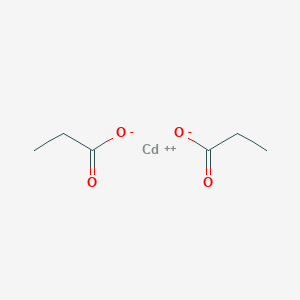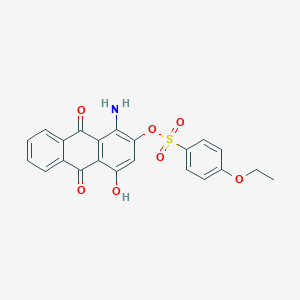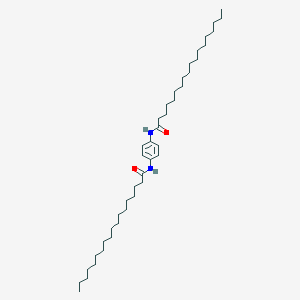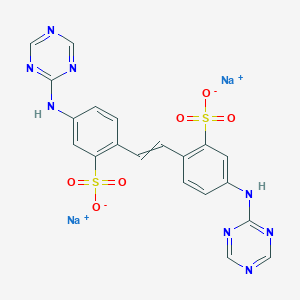
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt, also known as STS, is a widely used fluorescent probe in biological research. It is a water-soluble, non-toxic, and highly sensitive dye that is used to measure intracellular calcium concentration and to study the physiological and biochemical processes in cells.
Wirkmechanismus
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt binds to calcium ions with high affinity and undergoes a conformational change, resulting in an increase in fluorescence intensity. The fluorescence signal can be measured using a fluorescence microscope or a fluorometer. The intensity of the fluorescence signal is proportional to the concentration of calcium ions in the cell.
Biochemische Und Physiologische Effekte
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt has been shown to have no significant effects on cell viability, proliferation, or differentiation. It is a non-toxic dye that can be used in living cells without causing any adverse effects. 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt has been used to study the effects of various drugs on calcium signaling and to investigate the mechanisms of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt in lab experiments include its high sensitivity, non-toxicity, and water solubility. 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. The limitations of using 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt include its limited spectral range, which may interfere with other fluorescent probes, and its sensitivity to pH changes, which may affect the accuracy of calcium measurements.
Zukünftige Richtungen
For research on 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt include the development of new derivatives with improved properties, such as increased sensitivity and selectivity for calcium ions. 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt may also be used in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Additionally, 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt may be used to study the effects of environmental toxins on calcium signaling and to investigate the mechanisms of various diseases. Overall, 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt is a valuable tool for studying intracellular calcium signaling and has the potential to contribute to our understanding of various physiological and pathological processes in cells.
Synthesemethoden
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt can be synthesized by reacting 2,2'-stilbenedisulfonic acid with cyanuric chloride in the presence of sodium hydroxide. The resulting compound is then treated with sodium carbonate to form the disodium salt of 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt. The synthesis process is relatively simple and yields high purity 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt.
Wissenschaftliche Forschungsanwendungen
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt is commonly used as a fluorescent probe to measure intracellular calcium concentration in cells. Calcium is an important signaling molecule that regulates various physiological processes in cells, such as muscle contraction, neurotransmitter release, and gene expression. 2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt is also used to study the effects of drugs on calcium signaling and to investigate the mechanisms of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
CAS-Nummer |
17263-59-1 |
|---|---|
Produktname |
2,2'-Stilbenedisulfonic acid, 4,4'-bis(s-triazin-2-ylamino)-, disodium salt |
Molekularformel |
C20H14N8Na2O6S2 |
Molekulargewicht |
572.5 g/mol |
IUPAC-Name |
disodium;2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate |
InChI |
InChI=1S/C20H16N8O6S2.2Na/c29-35(30,31)17-7-15(27-19-23-9-21-10-24-19)5-3-13(17)1-2-14-4-6-16(8-18(14)36(32,33)34)28-20-25-11-22-12-26-20;;/h1-12H,(H,29,30,31)(H,32,33,34)(H,21,23,24,27)(H,22,25,26,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
HTRGVCKLHNCQOG-SEPHDYHBSA-L |
Isomerische SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC=NC=N2)S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)NC4=NC=NC=N4)S(=O)(=O)[O-].[Na+].[Na+] |
Synonyme |
4,4'-Bis(1,3,5-triazin-2-ylamino)-2,2'-stilbenedisulfonic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



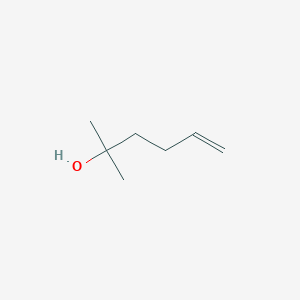

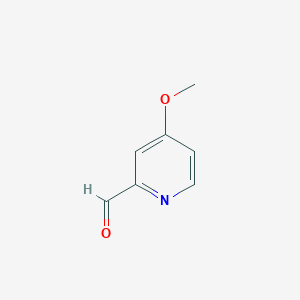
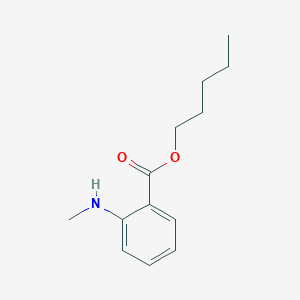
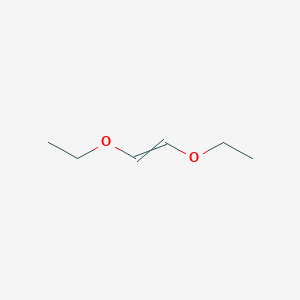
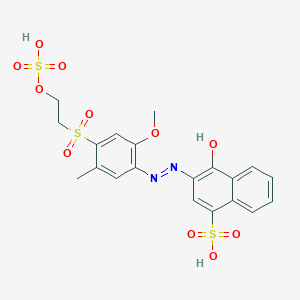
![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
